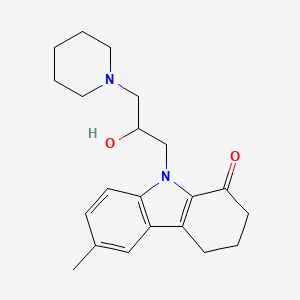
9-(2-hydroxy-3-(piperidin-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-hydroxy-3-(piperidin-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C21H28N2O2 and its molecular weight is 340.467. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
9-(2-hydroxy-3-(piperidin-1-yl)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 667891-10-3) is a carbazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. Carbazole alkaloids are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N2O2. The structure features a carbazole core with a piperidine moiety that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, a study evaluated various carbazole derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines. Notably, compound 14a showed an IC50 value of 11.8 μM against 7901 cells and 9.77 μM against A875 cells, indicating strong anticancer properties .
Table 1: Cytotoxic Activity of Carbazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 14a | 7901 | 11.8 |
| 14a | A875 | 9.77 |
| Control (5-FU) | 7901 | X |
| Control (5-FU) | A875 | Y |
The mechanism by which these compounds exert their anticancer effects is often linked to the induction of apoptosis in cancer cells and the inhibition of cell proliferation. The presence of specific functional groups in the structure can enhance these activities by facilitating interactions with cellular targets.
Neuropharmacological Effects
In addition to anticancer properties, carbazole derivatives like this compound have been explored for their neuropharmacological effects. Compounds with piperidine moieties are often investigated for their impact on neurotransmitter systems and potential as anxiolytics or antidepressants.
Antimicrobial Activity
The antimicrobial properties of carbazole derivatives are also noteworthy. Research indicates that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship studies suggest that modifications in the side chains can significantly affect the antibacterial efficacy .
Table 2: Antimicrobial Activity of Selected Carbazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 |
| Compound B | Escherichia coli | 31.25 |
Case Studies and Research Findings
Several case studies have documented the biological activities of related compounds:
- Anticancer Study : A series of carbazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The study found that structural modifications significantly influenced their bioactivity .
- Neuropharmacological Assessment : Research focused on the effects of piperidine-containing compounds on neurotransmitter levels in animal models showed promising results for mood enhancement and anxiety reduction.
- Antimicrobial Efficacy : In vitro studies demonstrated that specific carbazole derivatives could inhibit biofilm formation in pathogenic bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .
特性
IUPAC Name |
9-(2-hydroxy-3-piperidin-1-ylpropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-15-8-9-19-18(12-15)17-6-5-7-20(25)21(17)23(19)14-16(24)13-22-10-3-2-4-11-22/h8-9,12,16,24H,2-7,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJIHQZEAXZTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














